![molecular formula C17H17F3N4O2 B2922979 Benzyl 4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxylate CAS No. 2034262-13-8](/img/structure/B2922979.png)
Benzyl 4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxylate
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Overview
Description
Benzyl 4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxylate, also known as TFP, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective antagonist of the GABAA receptor, which is a key neurotransmitter receptor in the central nervous system. TFP has been widely used in various research studies to investigate the role of GABAA receptors in different physiological and pathological conditions.
Scientific Research Applications
- In human neuronal cells, ZA3-ZA5 reduces expression of the endoplasmic reticulum (ER) chaperone BIP and apoptosis marker cleaved caspase-3 .
- Pyrimidine derivatives, including ZA3-ZA5, have demonstrated antiviral properties. Investigating their efficacy against specific viruses could be valuable .
- Pyrimidines are known for their anticancer activity. Further studies can explore ZA3-ZA5’s potential in cancer therapy .
- The trifluoromethyl group in ZA3-ZA5 may contribute to antioxidant effects. Investigating its radical-scavenging abilities could be interesting .
- Pyrimidine derivatives often exhibit antimicrobial properties. Assessing ZA3-ZA5 against bacterial and fungal strains could provide insights .
- Computational docking studies reveal that ZA3-ZA5 interacts favorably with active residues of ATF4 and NF-kB proteins. This suggests potential targets for drug development .
Neuroprotection and Anti-neuroinflammatory Activity
Antiviral Activity
Anticancer Potential
Antioxidant Properties
Antimicrobial Applications
Molecular Docking Studies
Mechanism of Action
Target of Action
It’s known that pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . This suggests that the compound may interact with a variety of cellular targets, depending on the specific context.
Mode of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .
Biochemical Pathways
The compound’s action is associated with the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . These pathways play crucial roles in cellular stress responses, programmed cell death, and inflammation, respectively.
Result of Action
The compound exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that the compound may have potential therapeutic applications in neurodegenerative diseases.
properties
IUPAC Name |
benzyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O2/c18-17(19,20)14-10-15(22-12-21-14)23-6-8-24(9-7-23)16(25)26-11-13-4-2-1-3-5-13/h1-5,10,12H,6-9,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCQXZPFRAVLBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate |
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